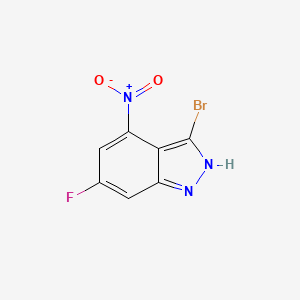

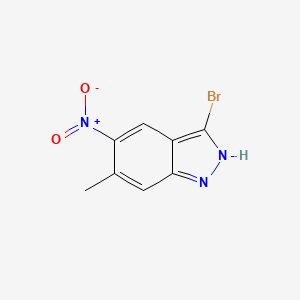

3-Bromo-6-methyl-5-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-6-methyl-5-nitro-1H-indazole is a chemical compound with the CAS Number: 1000343-58-7 . It has a molecular weight of 256.06 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole involves a reaction with bromine in methanol under reflux conditions . The compound 6-methyl-5-nitro-1H-indazole (3.38 g, 19 mmol) is dissolved in MeOH (60 mL), and Br2 (3.1 g, 19 mmol) is added slowly. The mixture is refluxed for 1 hour, concentrated, and the residue is washed with aq Na2C03, extracted with CH2C12 .Molecular Structure Analysis

The IUPAC name of the compound is 3-bromo-6-methyl-5-nitro-1H-indazole . The InChI code is 1S/C8H6BrN3O2/c1-4-2-6-5 (8 (9)11-10-6)3-7 (4)12 (13)14/h2-3H,1H3, (H,10,11) .Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用

Respiratory Diseases: PI3K δ Inhibitors

Indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases. 3-Bromo-6-methyl-5-nitro-1H-indazole could be pivotal in synthesizing these inhibitors.

Each of these fields leverages the unique chemical structure of 3-Bromo-6-methyl-5-nitro-1H-indazole for various therapeutic and research applications. The compound’s versatility in drug design underscores its importance in scientific research .

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take in case of exposure .

作用機序

Mode of Action:

The inhibition, regulation, and/or modulation of certain kinases play a role in treating diseases. For instance:

- CHK1 and CHK2 Kinases : These kinases are involved in cell cycle regulation and DNA damage response. Modulating their activity can impact cancer treatment .

- Human Serum and Glucocorticoid Dependent Kinase (h-sgk) : This kinase is implicated in various cellular processes. Interactions with 3-Bromo-6-methyl-5-nitro-1H-indazole may influence diseases related to h-sgk .

特性

IUPAC Name |

3-bromo-6-methyl-5-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOGUISZUYCHAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646664 |

Source

|

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methyl-5-nitro-1H-indazole | |

CAS RN |

1000343-58-7 |

Source

|

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)